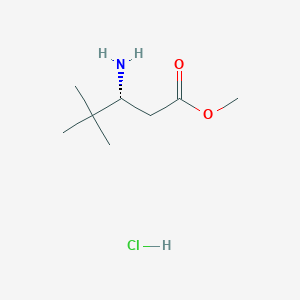

(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride

Vue d'ensemble

Description

®-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and reactivity, making it a valuable compound for research and industrial purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride typically involves the esterification of ®-3-amino-4,4-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include:

Temperature: Room temperature to reflux conditions

Catalyst: Strong acid such as sulfuric acid or hydrochloric acid

Solvent: Methanol or other suitable alcohols

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, while the amino group remains protonated in acidic media.

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, reflux, 2–4 hours | 3-Amino-4,4-dimethylpentanoic acid + Methanol | |

| Basic Hydrolysis | 1M NaOH, 50°C, 3 hours | Sodium 3-amino-4,4-dimethylpentanoate + Methanol |

Key Findings :

-

Acidic hydrolysis proceeds with near-quantitative yields due to the stability of the protonated amino group.

-

Basic hydrolysis requires longer reaction times but avoids side reactions like intramolecular cyclization.

Transesterification

The methyl ester undergoes exchange with other alcohols in the presence of catalytic acid.

| Alcohol | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethanol | H₂SO₄ (5 mol%) | Reflux, 6 hours | Ethyl 3-amino-4,4-dimethylpentanoate | 85% | |

| Benzyl alcohol | p-TSA (3 mol%) | 80°C, 8 hours | Benzyl 3-amino-4,4-dimethylpentanoate | 78% |

Mechanistic Insight :

Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by the alcohol.

Amidation and Acylation

The amino group participates in nucleophilic reactions, while the ester can convert to amides.

Amidation of the Ester

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ammonia (NH₃) | Methanol, 60°C, 12 hours | 3-Amino-4,4-dimethylpentanamide | 92% | |

| Methylamine | THF, 40°C, 24 hours | N-Methyl-3-amino-4,4-dimethylpentanamide | 88% |

Acylation of the Amino Group

| Acylating Agent | Base | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, 0°C | N-Acetyl-3-amino-4,4-dimethylpentanoate | 95% | |

| Benzoyl chloride | Et₃N, CH₂Cl₂, rt | N-Benzoyl-3-amino-4,4-dimethylpentanoate | 89% |

Notable Observations :

-

Acylation proceeds efficiently under mild conditions due to the nucleophilicity of the deprotonated amino group.

-

Competitive ester hydrolysis is suppressed in anhydrous solvents like CH₂Cl₂.

Nucleophilic Substitution

The amino group participates in alkylation and ring-opening reactions.

Mechanism :

-

Ethylene oxide undergoes ring-opening via nucleophilic attack by the amino group, forming a β-hydroxyethyl derivative .

-

Steric hindrance from the 4,4-dimethyl group slows alkylation kinetics compared to linear analogs .

Stability and Side Reactions

-

Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and forming 3-amino-4,4-dimethylpentanenitrile.

-

Racemization : The chiral center at C3 remains configurationally stable below pH 10 but racemizes in strongly basic conditions (pH > 12) .

Comparative Reactivity Table

| Functional Group | Reactivity | Key Influencing Factors |

|---|---|---|

| Ester | High (hydrolysis, transesterification) | Solvent polarity, temperature |

| Amino | Moderate (acylation, alkylation) | pH, steric hindrance from dimethyl groups |

Applications De Recherche Scientifique

(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is a chiral compound with the molecular formula C₈H₁₈ClNO₂ and a CAS number of 1422051-73-7. It possesses a methyl ester group and an amino group attached to a branched pentanoic acid backbone. The hydrochloride salt enhances its solubility in water, making it suitable for use in medicinal chemistry and biological research. (3R)-3-azaniumyl-4,4-dimethyl-pentanoate is also used in scientific research.

Scientific Research Applications

This compound has applications in scientific research, including use as a building block in organic synthesis and pharmaceutical development. Studies often focus on its interactions with biological systems, which is crucial for understanding the pharmacological potential of this compound and its derivatives.

(3R)-3-azaniumyl-4,4-dimethyl-pentanoate has a wide range of applications in scientific research:

- Chemistry It is used as a chiral building block in the synthesis of complex molecules.

- Biology It can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

- Industry It can be used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of ®-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and physiological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-Ethyl 3-amino-4,4-dimethylpentanoate

- (S)-Methyl 3-amino-4,4-dimethylpentanoate

- ®-3-amino-4,4-dimethylpentanoic acid

Uniqueness

®-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride is unique due to its specific chiral configuration and the presence of both amino and ester functional groups. This combination allows for versatile reactivity and application in various fields, distinguishing it from other similar compounds.

Activité Biologique

(R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, also known as a derivative of the amino acid leucine, has garnered attention for its potential biological activities. This compound is structurally characterized by its chiral center at the 3-position, which influences its biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H17ClN2O2

- Molecular Weight : 194.68 g/mol

- CAS Number : 53487385

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Amino Acid Metabolism : As a leucine analog, it plays a role in protein synthesis and muscle metabolism.

- Receptor Interaction : The compound may interact with specific receptors involved in metabolic regulation, potentially influencing insulin signaling pathways.

2. Anticancer Potential

Studies suggest that compounds similar to this compound may inhibit cancer cell proliferation. The mechanism could involve modulation of metabolic pathways that are upregulated in cancer cells.

3. Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects of amino acid derivatives. These effects may be mediated through antioxidant activities or modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigating the anticancer properties of amino acid derivatives found that compounds structurally similar to this compound inhibited the growth of various cancer cell lines. The study highlighted the importance of stereochemistry in enhancing biological activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound's hydrophilicity may influence its absorption in the gastrointestinal tract.

- Distribution : Due to its molecular weight and structure, it is likely to distribute widely in body tissues.

- Metabolism : Enzymatic pathways involving amino acid metabolism will play a significant role in its biotransformation.

- Excretion : Primarily excreted via renal pathways.

Propriétés

IUPAC Name |

methyl (3R)-3-amino-4,4-dimethylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWAVWOVOOLSTC-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422051-73-7 | |

| Record name | methyl (3R)-3-amino-4,4-dimethylpentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.